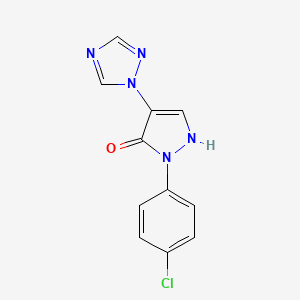

1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol

CAS No.: 477712-95-1

Cat. No.: VC4710681

Molecular Formula: C11H8ClN5O

Molecular Weight: 261.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477712-95-1 |

|---|---|

| Molecular Formula | C11H8ClN5O |

| Molecular Weight | 261.67 |

| IUPAC Name | 2-(4-chlorophenyl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one |

| Standard InChI | InChI=1S/C11H8ClN5O/c12-8-1-3-9(4-2-8)17-11(18)10(5-14-17)16-7-13-6-15-16/h1-7,14H |

| Standard InChI Key | SKZSGQYJIIOKJZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N2C(=O)C(=CN2)N3C=NC=N3)Cl |

Introduction

Chemical Identity and Structural Analysis

The compound’s systematic IUPAC name, 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol, reflects its molecular architecture: a pyrazole ring (positions 1 and 4 substituted with chlorophenyl and triazole groups, respectively) and a hydroxyl group at position 5 . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 477712-95-1 | Molcore |

| Molecular Formula | C₁₁H₈ClN₅O | Molcore |

| Molecular Weight | 261.67 g/mol | Molcore |

| Purity | ≥97% | Molcore |

The structure combines aromatic and heteroaromatic systems, with the chlorophenyl group enhancing lipophilicity and the triazole contributing to hydrogen-bonding capabilities. X-ray crystallography of analogous pyrazole derivatives (e.g., 1-(4-chlorophenyl)pyrazol-3-ol) reveals monoclinic crystal systems (space group P2₁/c), suggesting potential similarities in packing efficiency .

Synthesis and Purification Methods

Purification Techniques

The patent US10538493B2 outlines crystallization methods for purifying related pyrazole derivatives :

-

Cooling Crystallization: Reducing solution temperature to exploit decreased solubility.

-

Evaporative Crystallization: Solvent removal under reduced pressure or elevated temperatures.

-

Hybrid Approaches: Combining cooling and evaporation for optimal yield.

Key parameters include:

A representative protocol involves dissolving crude product in anisole at 88°C, phase separation, cooling to −10°C, and vacuum filtration, yielding 86.7% pure product .

| Property | Value | Source |

|---|---|---|

| Melting Point | ~180°C (DSC onset) | Patent |

| Density | ~1.4 g/cm³ | Chemsrc |

| Solubility | Low in water; moderate in polar aprotic solvents | Patent |

The hydroxyl and triazole groups confer moderate polarity, while the chlorophenyl group enhances hydrophobic interactions.

Crystallography and Polymorphism

Polymorph control is critical for pharmaceutical intermediates. The patent describes Polymorph I of 1-(4-chlorophenyl)pyrazol-3-ol, characterized by X-ray diffraction peaks at 2θ = 9.2°, 11.2°, and 18.4° . Similar analysis for 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol would likely reveal multiple crystal forms, necessitating strict process control to ensure consistency.

Applications in Pharmaceutical Chemistry

As an API intermediate, this compound’s utility stems from its dual heterocyclic system:

-

Pyrazole Core: Common in NSAIDs (e.g., Celecoxib) and antifungal agents.

-

1,2,4-Triazole: Found in antifungals (Voriconazole) and anticancer agents .

Molcore emphasizes its use in ISO-certified manufacturing processes, highlighting compliance with pharmaceutical quality standards . Derivatives of similar compounds exhibit antimicrobial and anticancer activities in preclinical studies .

Recent Advances and Future Directions

Recent PMC studies synthesize triazolyl-pyrazole hybrids with 84–90% yields via optimized cyclocondensation . Future research could explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume